
(3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate: is a complex organic compound that combines the structural features of quinoxaline and chromene. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, while chromenes are oxygen-containing heterocycles with significant pharmacological properties. The fusion of these two moieties in a single molecule offers potential for unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(2-bromoacetyl)coumarin with 1,2-diaminobenzene under catalyst-free and microwave irradiation conditions . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the chromene ring, converting it to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and chromene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions include quinoxaline N-oxides, dihydrochromene derivatives, and various substituted quinoxaline and chromene compounds.
Aplicaciones Científicas De Investigación
Biology: In biological research, (3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoxaline derivatives are known for their broad-spectrum biological activities .
Medicine: The compound’s pharmacological potential is explored in drug development, particularly for its anti-inflammatory and antioxidant properties. It may serve as a lead compound for designing new therapeutic agents.
Industry: In the industrial sector, the compound is investigated for its potential use in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, while the chromene ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Quinoxaline: A nitrogen-containing heterocycle with significant biological activities.
Chromene: An oxygen-containing heterocycle known for its pharmacological properties.
Quinoline: Another nitrogen-containing heterocycle with versatile applications in medicinal and industrial chemistry.
Uniqueness: The uniqueness of (3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate lies in its combined structural features of quinoxaline and chromene, offering a broader range of chemical reactivity and biological activity compared to its individual components. This fusion enhances its potential as a multifunctional compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H16N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(3-methylquinoxalin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O3/c1-13-18(22-17-8-4-3-7-16(17)21-13)12-25-20(23)15-10-14-6-2-5-9-19(14)24-11-15/h2-10H,11-12H2,1H3 |
Clave InChI |
QMQPOQIGDZLNIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1COC(=O)C3=CC4=CC=CC=C4OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


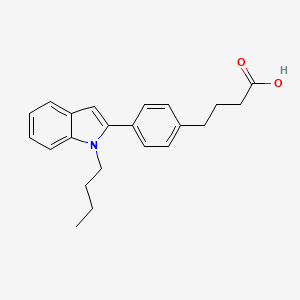
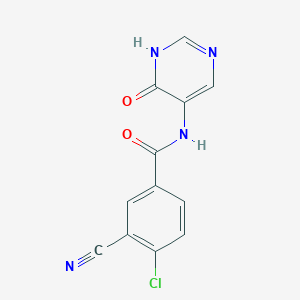


![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
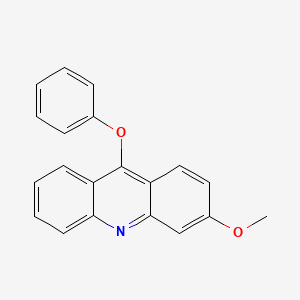
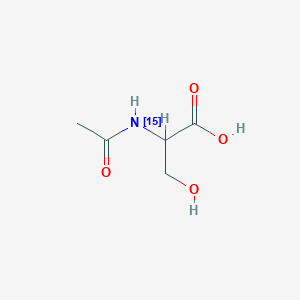
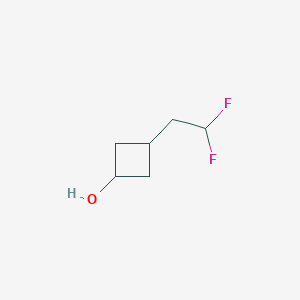

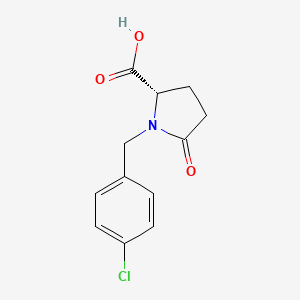
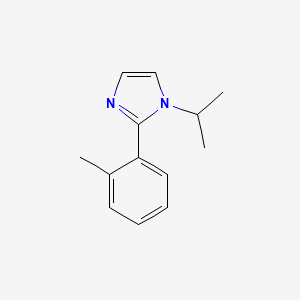
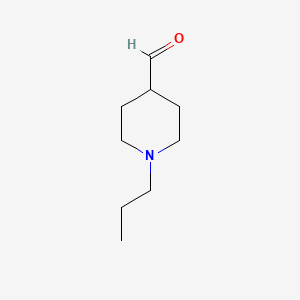
![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)

